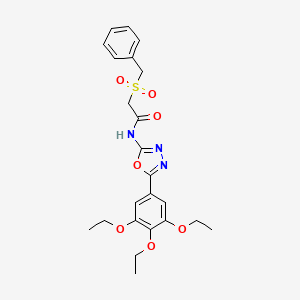

2-(benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

2-(Benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-triethoxyphenyl group at position 5 and a benzylsulfonyl-acetamide moiety at position 2. The 1,3,4-oxadiazole ring is a bioisostere for ester or carbamate groups, enhancing metabolic stability and enabling hydrogen-bond interactions with biological targets .

Properties

IUPAC Name |

2-benzylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7S/c1-4-30-18-12-17(13-19(31-5-2)21(18)32-6-3)22-25-26-23(33-22)24-20(27)15-34(28,29)14-16-10-8-7-9-11-16/h7-13H,4-6,14-15H2,1-3H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANDDJYMIFQDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a benzylsulfonyl group linked to an acetamide moiety and a 1,3,4-oxadiazole ring substituted with a triethoxyphenyl group.

Synthesis and Characterization

The synthesis of 2-(benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves several steps including the formation of the oxadiazole ring followed by the introduction of the benzylsulfonyl and acetamide groups. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exhibit significant anticancer activity. For instance:

- Cytotoxicity Assays : The MTT assay was utilized to evaluate the cytotoxic effects against various cancer cell lines including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical). Results indicated IC50 values ranging from 7 to 29 μM across different cell lines .

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| HCT-116 | 7 - 17 | High |

| MCF-7 | 11 - 29 | Moderate |

| HeLa | 7 - 17 | High |

The proposed mechanisms by which these compounds exert their anticancer effects include:

- Induction of Apoptosis : The compounds trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : Significant inhibition of cell growth was observed in treated cell lines.

- Metabolic Stability : Compounds showed favorable metabolic stability with half-lives ranging from 28.1 to 36.0 minutes when tested with human liver microsomes .

Structure-Activity Relationship (SAR)

Quantitative Structure–Activity Relationship (QSAR) studies indicate that lipophilicity and specific structural features significantly influence biological activity. The presence of a styryl substituent on the oxadiazole ring enhances potency against certain cancer types .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Benzothiazole Derivatives : A study demonstrated that derivatives with similar functional groups exhibited broad-spectrum anticancer activity against various human tumor xenografts .

- NCI Screening : Compounds were screened against the NCI-60 panel revealing significant antiproliferative activity across multiple cancer types .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

- The triethoxyphenyl group in the target compound replaces the trimethoxyphenyl group in , increasing lipophilicity and electron-donating capacity, which may enhance antimicrobial activity.

- The benzylsulfonyl group (vs. sulfanyl in ) improves oxidative stability but may reduce thiol-mediated interactions with enzymes or receptors.

Biological Activity Trends :

- Compounds with sulfanyl linkages (e.g., ) show stronger antibacterial effects, likely due to thiol-disulfide exchange mechanisms.

- Benzodioxole and tetrahydronaphthalenyl substituents (e.g., ) correlate with anticancer activity via MMP-9 inhibition.

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacological Comparisons

*LogP calculated using fragment-based methods.

Key Insights:

- Sulfonyl groups generally improve metabolic stability over sulfanyl groups, which are prone to oxidation .

Q & A

Q. What are the key synthetic strategies for incorporating 1,3,4-oxadiazole rings into acetamide derivatives?

The synthesis of 1,3,4-oxadiazole-containing compounds typically involves cyclization reactions. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours yields a chloroacetamide derivative, monitored via TLC for reaction completion . To introduce sulfonyl groups (e.g., benzylsulfonyl), thiol-ether intermediates may be oxidized using hydrogen peroxide or m-chloroperbenzoic acid, followed by purification via recrystallization (e.g., pet-ether) . Key steps include selecting aprotic solvents, optimizing reaction time, and validating purity through melting point analysis and chromatography.

Q. What storage conditions are recommended for sulfonamide- and oxadiazole-containing compounds to ensure stability?

Compounds with sulfonamide or oxadiazole moieties should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Storage temperatures between 2–8°C are advised for long-term stability, with desiccants to minimize moisture exposure . Avoid prolonged light exposure, as aromatic and heterocyclic systems may undergo photodegradation.

Q. How can researchers confirm the presence of functional groups like sulfonyl and oxadiazole in this compound?

Characterization involves a combination of spectroscopic techniques:

- FT-IR : Sulfonyl groups exhibit strong S=O stretching bands near 1350–1150 cm⁻¹, while oxadiazole rings show C=N stretching around 1600 cm⁻¹ .

- NMR : The sulfonyl group’s sulfur atom deshields adjacent protons, causing distinct splitting patterns (e.g., benzylsulfonyl protons at δ 4.5–5.0 ppm in ¹H NMR). Oxadiazole protons appear as singlets due to symmetry .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of ethoxy groups from the triethoxyphenyl moiety) .

Advanced Questions

Q. How can contradictions in spectroscopic data for complex heterocyclic acetamides be resolved?

Discrepancies in data (e.g., unexpected splitting in NMR or IR band shifts) may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

- X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths and angles (e.g., confirming oxadiazole ring planarity) .

- Variable Temperature NMR : Identifies dynamic processes like ring inversion or hydrogen bonding .

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra to validate assignments .

Q. What computational approaches predict the biological activity of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or enzymes) based on the oxadiazole ring’s electron-deficient nature and sulfonyl group’s hydrogen-bonding potential .

- QSAR Modeling : Correlate structural features (e.g., triethoxyphenyl lipophilicity) with activity data from analogs. For example, ethoxy groups may enhance membrane permeability .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics, highlighting potential toxicity risks (e.g., sulfonyl-linked hepatotoxicity) .

Q. How can multi-step synthesis yields be optimized for sulfonyl-oxadiazole hybrids?

Low yields in multi-step syntheses often result from side reactions or unstable intermediates. Optimization strategies include:

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .

- Stepwise Monitoring : Employ HPLC or LC-MS after each step to isolate and quantify intermediates, reducing cumulative losses .

Q. What role do heterocyclic moieties (e.g., oxadiazole) play in the compound’s biological activity?

The 1,3,4-oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites . The triethoxyphenyl group contributes to lipophilicity, improving blood-brain barrier penetration, while the benzylsulfonyl group may modulate selectivity via hydrophobic interactions . Comparative studies with analogs (e.g., thiadiazole derivatives) reveal oxadiazole’s superior kinase inhibition due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.